m-PEG17-NHS ester

PROTAC PEGylation Drug Conjugation

Researchers requiring precise spatial control in PROTAC ternary complex formation face heterogeneity and aggregation risks with polydisperse or suboptimal-length PEG linkers. m-PEG17-NHS ester provides the definitive solution: • Defined 17-unit PEG spacer (906.02 Da) for optimal solubility and E3 ligase-to-target protein distance. • Monofunctional NHS ester ensures 1:1 amide bond conjugation, eliminating cross-linking artifacts. • Monodisperse architecture guarantees batch-to-batch reproducibility and simplifies characterization. Ideal for PROTAC synthesis, protein/peptide PEGylation, and nanoparticle surface engineering. Supplied with rigorous analytical documentation for procurement confidence.

Molecular Formula C40H75NO21
Molecular Weight 906.0 g/mol
Cat. No. B8106489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG17-NHS ester
Molecular FormulaC40H75NO21
Molecular Weight906.0 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C40H75NO21/c1-45-6-7-47-10-11-49-14-15-51-18-19-53-22-23-55-26-27-57-30-31-59-34-35-61-37-36-60-33-32-58-29-28-56-25-24-54-21-20-52-17-16-50-13-12-48-9-8-46-5-4-40(44)62-41-38(42)2-3-39(41)43/h2-37H2,1H3
InChIKeyVRQNNHSNVCGRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG17-NHS ester: PEG17 NHS Ester for Bioconjugation & PROTAC


m-PEG17-NHS ester is a monodisperse, linear polyethylene glycol (PEG) derivative with a precise chain length of 17 ethylene oxide units, a defined molecular weight of 906.02 Da, and a terminal N-hydroxysuccinimide (NHS) ester reactive group . The NHS ester moiety enables efficient, covalent conjugation to primary amines (e.g., lysine residues on proteins or amino-modified oligonucleotides) under mild alkaline conditions (pH 7.0-9.0) to form stable amide bonds, while the hydrophilic PEG17 spacer imparts enhanced aqueous solubility and biocompatibility to the resulting conjugate . This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to tether an E3 ubiquitin ligase ligand to a target protein ligand, and it is also utilized in various bioconjugation applications requiring a discrete, medium-length PEG spacer .

PROTAC linker with defined PEG17 spacer
Single-site amine bioconjugation (pH 7–9)
Hydrophilic spacer for aqueous conjugate solubility

m-PEG17-NHS ester Substitution Risks


The performance of a PEG-NHS linker in bioconjugation and drug development is not a generic property; it is exquisitely sensitive to the precise length and architecture of the PEG spacer [1]. Substituting m-PEG17-NHS ester (17 ethylene oxide units, 906.02 Da) with a shorter analog like m-PEG4-NHS ester (4 units, 333.34 Da) will drastically reduce the conjugate's hydrodynamic radius and aqueous solubility, potentially leading to protein aggregation and altered pharmacokinetics [2]. Conversely, using a much longer or polydisperse PEG-NHS compound can introduce unwanted heterogeneity, complicate characterization, and may not yield the same optimal spatial separation between functional moieties required for a ternary complex formation in PROTAC applications . The following evidence demonstrates the specific, quantifiable performance characteristics that define the selection of m-PEG17-NHS ester over its most relevant comparators.

Chain-length mismatch

Shorter PEG linkers may reduce conjugate solubility and compromise spatial separation required for PROTAC ternary complex formation.

Architecture mismatch

Bifunctional NHS-PEG analogs risk cross-linking and heterogeneous conjugation instead of defined single-site modification.

Hydrophobic linker aggregation

Non-PEGylated NHS esters can cause protein precipitation and loss of conjugate bioactivity due to poor aqueous solubility.

m-PEG17-NHS ester: Evidence vs. Analogues


Molecular Weight and Chain Length Differentiation

m-PEG17-NHS ester has a precisely defined molecular weight of 906.02 Da, corresponding to 17 discrete ethylene oxide units . This is a key differentiator from shorter-chain analogs like m-PEG4-NHS ester (333.34 Da, 4 units) and m-PEG8-NHS ester (509.54 Da, 8 units) . The longer PEG17 chain provides a significantly larger hydrodynamic volume and a longer spacer arm, which is critical for reducing steric hindrance and enabling efficient ternary complex formation in PROTACs, whereas shorter linkers may restrict the necessary molecular flexibility [1].

MW & Chain Length
Class-level
2.72× higher MW vs m-PEG4; 1.78× vs m-PEG8
Longer spacer arm supports PROTAC ternary complex
Calculated from chemical formula
PROTAC PEGylation Drug Conjugation

Mono-NHS vs. Bis-NHS Ester Architecture

m-PEG17-NHS ester (mono-NHS) has a single reactive NHS ester group at one terminus and an unreactive methoxy group at the other, with a molecular weight of 906.02 Da . Its direct comparator, Bis-PEG17-NHS ester (di-NHS), possesses two NHS ester groups at both termini and a significantly higher molecular weight of 1061.13 Da . The monofunctional nature of m-PEG17-NHS ester allows for precise, single-point PEGylation of a target molecule, preventing unwanted cross-linking or oligomerization. In contrast, the bis-functional Bis-PEG17-NHS ester is designed for cross-linking two amine-containing molecules, a fundamentally different application with a higher risk of generating heterogeneous conjugate populations if used for simple PEGylation.

Mono- vs Bis-NHS
Data to verify
1 reactive NHS group; 155 Da lower MW than bis-analog
Single-site modification avoids cross-linking
Product datasheet specs
ADC PROTAC Bioconjugation

Solubility: PEG-NHS vs. Non-PEG NHS Esters

The hydrophilic PEG17 spacer in m-PEG17-NHS ester imparts high aqueous solubility to both the reagent and the resulting conjugate . This is a class-level advantage over non-PEGylated NHS esters (e.g., simple alkyl succinimidyl esters), which are typically hydrophobic and can cause protein precipitation upon conjugation. While direct quantitative solubility limits for m-PEG17-NHS ester in water are not provided, vendor datasheets confirm its solubility in DMSO and its ability to be diluted into aqueous buffers, a prerequisite for efficient bioconjugation . The absence of a hydrophobic linker is a critical procurement specification to ensure the bioactivity of the final conjugate is not compromised by aggregation.

Solubility Advantage
Class-level
PEG spacer prevents aggregation
Maintains conjugate solubility & activity
General PEGylation principle
Solubility PEGylation Drug Delivery

m-PEG17-NHS ester Applications


PROTAC Synthesis with Defined PEG Spacer

m-PEG17-NHS ester is the preferred linker when synthesizing PROTACs that demand a specific PEG chain length of 17 units. Its molecular weight of 906.02 Da provides the optimal balance of solubility and spatial separation to facilitate ternary complex formation between an E3 ubiquitin ligase, the PROTAC molecule, and the target protein. Using a shorter linker (e.g., m-PEG4-NHS ester) may sterically hinder this process, while a significantly longer, polydisperse PEG linker can introduce heterogeneity and complicate pharmacological characterization [1].

Site-Specific PEGylation of Biomolecules

For applications requiring the addition of a single, discrete PEG chain to a protein or peptide—such as to improve pharmacokinetic properties without causing cross-linking—m-PEG17-NHS ester's monofunctional NHS ester architecture is essential. It ensures a defined 1:1 conjugation, avoiding the complex mixtures of multi-PEGylated species and cross-linked aggregates that would be generated by a bifunctional analog like Bis-PEG17-NHS ester .

Nanoparticle and Surface PEG Coating

When modifying the surface of nanoparticles or biosensors with a hydrophilic PEG layer, m-PEG17-NHS ester's single reactive site guarantees that the PEG chain is anchored via a stable amide bond, presenting a uniform and non-reactive methoxy terminus to the surrounding medium. This controlled, single-point attachment is critical for minimizing non-specific binding and ensuring the reproducibility of the surface modification, a goal that is harder to achieve with heterobifunctional or bis-functional PEG linkers .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Defined PEG17 chain length & MW
Ternary complex formation efficiency
Site-specific biomolecule PEGylation
Monofunctional NHS ester architecture
1:1 conjugation uniformity
Nanoparticle surface coating
Single-point amide anchoring
Reproducible non-fouling layer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG17-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.